molecular formula C14H10F2O2 B572100 2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid CAS No. 1261961-48-1

2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid

Cat. No. B572100
M. Wt: 248.229
InChI Key: HSMVFYUWQXPAPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid, also known as 2F4FMB, is a compound that has been studied extensively in the scientific community. It has been used in a variety of research applications, including synthesis methods, biochemical and physiological effects, and lab experiments.

Scientific Research Applications

  • Antitubercular Agents
    • Field : Medicinal Chemistry
    • Application : A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were designed and synthesized for their potential as affordable antitubercular agents .
    • Method : The compounds were assessed in vitro for their antitubercular activities by a microdilution method .
    • Results : All the novel derivatives exerted potent or moderate activity against M. tuberculosis H37Rv, with MIC values ranging from 4 to 64 μg/mL. The most potent derivative showed an identical MIC value of 4 μg/mL for both M. tuberculosis H37Rv and rifampin-resistant M. tuberculosis 261 .
  • Acidity Studies

    • Field : Organic Chemistry
    • Application : The acidity of 2-fluorobenzoic acid has been studied in comparison with 4-fluorobenzoic acid .
    • Method : The study involved comparing the pKa values of 2-fluorobenzoic acid and 4-fluorobenzoic acid .
    • Results : It was found that 2-fluorobenzoic acid is more acidic than 4-fluorobenzoic acid .
  • Suzuki Coupling

    • Field : Organic Synthesis
    • Application : 2-Fluoro-3-methoxyphenylboronic acid, a compound similar to the one you mentioned, has been used as a reactant for Suzuki coupling .
    • Method : The Suzuki coupling is a type of palladium-catalyzed cross coupling reaction .
    • Results : This method is used to synthesize various organic compounds .
  • Antifungal Agent Synthesis

    • Field : Medicinal Chemistry
    • Application : 4-Chloro-3-fluorobenzoic acid, another similar compound, has been used to synthesize Albaconazole, an antifungal agent .
    • Method : The synthesis involves various organic reactions .
    • Results : The resulting Albaconazole has been found to be effective as an antifungal agent .
  • Synthesis of Fluorinated Pyridines

    • Field : Organic Chemistry
    • Application : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
    • Method : Various synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed .
    • Results : These fluoropyridines present a special interest as potential imaging agents for various biological applications .
  • Synthesis of Diels–Alder Reactivity

    • Field : Organic Chemistry
    • Application : A compound similar to the one you mentioned, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo [2.2.2]octane bis (tetrafluoroborate) (Selectfluor ®), is a highly reactive electrophilic fluorinating agent .
    • Method : The synthesis is accomplished by reacting a 1 H -pyrazole with two equivalents of this compound .
    • Results : This method is used to synthesize 4-Fluoro-4-Methyl-4 .

properties

IUPAC Name

2-fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-2-3-9(6-12(8)15)10-4-5-11(14(17)18)13(16)7-10/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMVFYUWQXPAPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689283
Record name 3,3'-Difluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid

CAS RN

1261961-48-1
Record name 3,3'-Difluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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